molecular formula C8H11N3O2 B15311027 Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate

Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate

Cat. No.: B15311027
M. Wt: 181.19 g/mol
InChI Key: DCKSEGAPVVZYTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate typically involves cyclization reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate is unique due to its specific structure, which combines the properties of both pyrrole and pyrazole rings

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-11-4-5-6(10-11)3-9-7(5)8(12)13-2/h4,7,9H,3H2,1-2H3

InChI Key

DCKSEGAPVVZYTO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(NCC2=N1)C(=O)OC

Origin of Product

United States

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